molecular formula C8H16O4 B14318413 Triethoxyacetaldehyde CAS No. 106672-73-5

Triethoxyacetaldehyde

Cat. No.: B14318413
CAS No.: 106672-73-5
M. Wt: 176.21 g/mol
InChI Key: DZIGJUXCNSUDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethoxyacetaldehyde is a chemical reagent intended for research purposes. Researchers are encouraged to verify the specific structure, properties, and applications of this compound for their experimental workflows. This product is strictly labeled "For Research Use Only" (RUO). RUO products are not intended for diagnostic, therapeutic, or any human or veterinary use, and they do not meet the safety and efficacy standards required for clinical applications. The information provided is for educational purposes within the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-triethoxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-4-10-8(7-9,11-5-2)12-6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIGJUXCNSUDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720633
Record name Triethoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106672-73-5
Record name Triethoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Triethoxyacetaldehyde

Classical Approaches to Triethoxyacetaldehyde Synthesis

Classical synthesis provides foundational, albeit often strenuous, routes for the construction of complex molecules. For a molecule like this compound, plausible classical syntheses would likely involve multi-step sequences starting from readily available precursors.

One potential route begins with a highly halogenated starting material such as chloral (B1216628) hydrate (B1144303). In a reaction analogous to the Williamson ether synthesis, chloral hydrate could be treated with a strong base and excess ethanol (B145695). However, the most established classical methods often rely on the functionalization of acetal-protected precursors. For instance, bromoacetaldehyde (B98955) diethyl acetal (B89532) is a widely used and commercially available bifunctional compound that serves as a key starting material. thieme-connect.desigmaaldrich.com A classical approach might involve the nucleophilic substitution of the bromide with an ethoxide ion, followed by deprotection of the acetal to reveal the aldehyde.

Another viable classical pathway is the oxidation of the corresponding alcohol, 2,2,2-triethoxyethanol. This precursor could theoretically be synthesized from materials like 2,4,6-trimethyl-1,3,5-trioxane and bromine in ethanol. thieme-connect.de The subsequent oxidation of 2,2,2-triethoxyethanol to this compound would require a careful choice of stoichiometric oxidizing agents to avoid over-oxidation to the carboxylic acid.

Table 1: Comparison of Potential Classical Synthesis Starting Materials

Starting MaterialPlausible Reaction TypeKey IntermediatesReference for Analogy
Bromoacetaldehyde diethyl acetalNucleophilic Substitution2-ethoxy-1,1-diethoxyethane thieme-connect.de, sigmaaldrich.com
Vinyl acetateBromination in EthanolBromoacetaldehyde diethyl acetal thieme-connect.de
ParacetaldehydeCatalytic BrominationEthanol solution of bromoacetaldehyde patsnap.com

Modern Catalytic Methods in this compound Preparation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Catalysis offers pathways that are often more direct and generate less waste than classical stoichiometric approaches. acs.org

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity due to well-defined active sites. ethz.chhrmrajgurunagar.ac.in For the synthesis of this compound, a key application of homogeneous catalysis would be the selective oxidation of 2,2,2-triethoxyethanol. Catalysts like Wilkinson's catalyst, or other rhodium and palladium-based complexes, could potentially mediate this transformation under milder conditions than classical oxidants. slideshare.netepfl.ch The ability to tune the ligand environment of these metal catalysts allows for fine control over the reaction's outcome, minimizing side reactions. ethz.chlkouniv.ac.in

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. britannica.com This approach offers significant practical advantages, most notably the straightforward separation of the catalyst from the reaction mixture. ethz.ch For the preparation of this compound, a supported metal catalyst, such as gold nanoparticles on a titanium dioxide support, could be employed for the aerobic oxidation of 2,2,2-triethoxyethanol. wikipedia.org The activity and selectivity of such catalysts can be influenced by the choice of support material and the size of the metal nanoparticles. wikipedia.org This method avoids the use of liquid-phase oxidants and simplifies product purification.

Table 2: Hypothetical Catalytic Systems for this compound Synthesis

Catalysis TypeCatalyst ExampleProposed ReactionPotential Advantages
Homogeneous[RhCl(PPh₃)₃] (Wilkinson's Catalyst)Oxidation of 2,2,2-triethoxyethanolHigh selectivity, mild conditions
HeterogeneousAu/TiO₂ (Gold on Titania)Aerobic oxidation of 2,2,2-triethoxyethanolEasy catalyst separation and recycling, use of air as oxidant
ElectrocatalysisNi/Ag-modified electrodeAnodic oxidation of 2,2,2-triethoxyethanolHigh control over reactivity, avoids bulk chemical oxidants
PhotocatalysisSemiconductor (e.g., TiO₂)Photo-oxidative synthesisUse of light as an energy source, ambient temperature operation

Photocatalysis and Electrocatalysis in this compound Synthesis

Photocatalysis and electrocatalysis represent frontiers in synthetic methodology, utilizing light and electricity, respectively, to drive chemical reactions. mdpi.com These techniques are considered green and sustainable alternatives to traditional redox protocols. beilstein-journals.org

Electrocatalysis could provide a highly controlled method for the oxidation of a precursor like 2,2,2-triethoxyethanol. By using a specifically designed electrode surface, the reaction can be driven with precise potential control, potentially leading to high selectivity for the desired aldehyde product and minimizing waste. nih.govgamry.comnih.gov

Photocatalysis uses a semiconductor material that, upon absorbing light, generates electron-hole pairs capable of initiating redox reactions. nih.gov A hypothetical photocatalytic synthesis of this compound could involve the oxidation of its precursor alcohol on an irradiated semiconductor surface, such as TiO₂, offering a pathway that operates under ambient conditions. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. rroij.com These principles are highly relevant to the synthesis of a functionally dense molecule like this compound.

Prevention : Designing syntheses to minimize waste is a core tenet. sigmaaldrich.com Catalytic methods, by their nature, are superior to stoichiometric ones in this regard.

Atom Economy : Synthetic routes should maximize the incorporation of all materials used into the final product. acs.org A route involving the catalytic addition of ethanol to a C2 precursor would likely have a higher atom economy than a multi-step route involving protecting groups and halogenated intermediates.

Catalysis : As discussed, catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. acs.orgyale.edu

Design for Energy Efficiency : The use of photocatalysis or electrocatalysis could significantly lower the energy requirements of the synthesis by allowing reactions to occur at ambient temperature and pressure. acs.orgwpmucdn.com

Stereoselective Synthesis of this compound Isomers

While this compound itself is achiral, the principles of stereoselective synthesis can be applied to the creation of its chiral isomers or analogues. rsc.org This involves the controlled formation of a new stereogenic center. egrassbcollege.ac.inuzh.ch For instance, if one of the ethoxy groups were replaced by a different alkoxy group (e.g., isopropoxy), the resulting molecule would be chiral.

The synthesis of such a chiral isomer would require advanced asymmetric strategies. osi.lv This could involve:

Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key reaction, followed by its removal.

Chiral Catalysis : Employing a chiral catalyst, such as a rhodium complex with a chiral ligand, to catalyze a reaction like asymmetric hydrogenation or oxidation, thereby creating the desired stereocenter with high enantiomeric excess. d-nb.info

The development of predictive models and a deep understanding of physical organic principles are crucial for navigating the complexities of designing such stereoselective routes. rsc.org

Advanced Synthetic Strategies for this compound Formation

The synthesis of this compound, a valuable chemical intermediate, has been approached through various methodologies. Beyond classical synthetic routes, advanced strategies offer potential improvements in efficiency, selectivity, and sustainability. These modern approaches include the use of organometallic reagents, C-H functionalization, and flow chemistry, each presenting unique advantages in the construction of this tri-substituted acetal.

Organometallic Reagents in this compound Synthesis

Organometallic reagents are fundamental tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.orgkhimod-alcen.comuottawa.ca In the context of this compound synthesis, their primary role would be in the nucleophilic addition to a suitable precursor, followed by acetalization. The most common organometallic reagents for such transformations are organolithium and Grignard reagents. wikipedia.orgmasterorganicchemistry.comchemguide.co.uktestbook.com

The general reactivity of these reagents involves the nucleophilic attack of the carbanionic carbon on an electrophilic carbonyl carbon. snnu.edu.cn For the synthesis of an acetaldehyde (B116499) derivative, a plausible precursor would be a formate (B1220265) ester or a related C1 electrophile.

Organolithium Reagents:

Organolithium reagents (R-Li) are highly reactive compounds characterized by a polar carbon-lithium bond, which imparts significant carbanionic character to the carbon atom. wikipedia.orgnumberanalytics.com This makes them potent nucleophiles and strong bases. wikipedia.orgfishersci.it Their use in synthesis often involves reactions with carbonyl compounds to form alcohols. masterorganicchemistry.com A hypothetical route to an intermediate for this compound could involve the reaction of an appropriate organolithium reagent with diethyl carbonate. Subsequent reaction with ethanol in the presence of an acid catalyst would yield the desired this compound.

Reaction Scheme: A potential, though not explicitly documented, pathway could involve the reaction of ethyllithium (B1215237) with diethyl carbonate to form an intermediate ketone, which upon further reaction and workup would yield a precursor that can be converted to this compound.

Grignard Reagents:

Grignard reagents (R-MgX), discovered by Victor Grignard, are another class of indispensable organometallic compounds in synthetic chemistry. chemguide.co.uktestbook.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal. chemguide.co.uk Grignard reagents are excellent nucleophiles and react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.org The reaction with an ester, for instance, typically leads to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent. wikipedia.org

A conceptual pathway to this compound could start from the reaction of ethylmagnesium bromide with ethyl formate. This would generate an intermediate that, upon controlled reaction with ethanol under acidic conditions, could form the target acetal.

Reagent TypeGeneral FormulaKey CharacteristicsPotential Precursor for this compound Synthesis
OrganolithiumR-LiHighly reactive, strong base, potent nucleophile. wikipedia.orgfishersci.itDiethyl carbonate
GrignardR-MgXExcellent nucleophile, less basic than organolithiums. chemguide.co.ukEthyl formate

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to building molecular complexity by directly converting C-H bonds into new chemical bonds. wikipedia.orgmt.com Transition metal catalysis, particularly with palladium and rhodium, has been at the forefront of these developments. snnu.edu.cnsnnu.edu.cnnih.govrsc.org While specific literature on the direct C-H functionalization to form this compound is scarce, the principles of this methodology can be applied to conceptualize potential synthetic routes.

A hypothetical C-H functionalization approach to this compound could involve the direct oxidation of a C-H bond in a precursor like triethyl orthoacetate, followed by rearrangement or further functionalization.

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts have shown remarkable activity in directing C-H activation. rsc.orgsnnu.edu.cnnih.gov These reactions often employ a directing group to position the metal catalyst in proximity to the target C-H bond, enhancing selectivity. nih.gov In the context of acetal synthesis, it has been demonstrated that acetal moieties can be involved in rhodium-catalyzed C-H activation/annulation reactions, acting as either the directing group or the coupling partner. acs.org

A speculative route for this compound synthesis could involve a rhodium-catalyzed coupling of a C-H bond from a suitable substrate with an ethanol-derived species. For example, a directed C-H activation of a precursor containing an appropriate directing group, followed by oxidative coupling with ethanol, could potentially lead to the formation of the triethoxyacetal moiety.

Catalyst FamilyKey FeaturesRelevance to Acetal Synthesis
Rhodium (Rh)High activity for C-H activation, often requires a directing group for selectivity. rsc.orgnih.govHas been used in reactions involving acetal functionalities, suggesting potential for targeted synthesis. acs.org
Palladium (Pd)Versatile catalyst for cross-coupling and C-H functionalization. snnu.edu.cnrsc.orgWidely used in C-H arylation and alkylation, could be adapted for C-O bond formation.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has garnered significant interest for its potential to improve reaction efficiency, safety, and scalability. uottawa.casioc-journal.cnsioc-journal.cnamt.uk The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, reduced side products, and safer handling of hazardous intermediates. khimod-alcen.comalmacgroup.com

The synthesis of acetals is well-suited for flow chemistry applications. Several studies have demonstrated the successful continuous flow synthesis of various acetal derivatives, highlighting the advantages of this technology. sioc-journal.cnsioc-journal.cnrsc.orgresearchgate.net

Continuous Flow Synthesis of Acetals:

The continuous flow synthesis of acetals typically involves pumping a solution of the aldehyde or ketone and the alcohol through a heated reactor coil, often packed with a solid-supported acid catalyst. rsc.org This setup allows for efficient conversion and easy separation of the product from the catalyst.

A plausible flow chemistry process for the production of this compound would involve the continuous feeding of a stream containing glyoxal (B1671930) (or a suitable precursor) and ethanol into a microreactor or a packed-bed reactor containing a solid acid catalyst. The reaction temperature and residence time would be optimized to maximize the yield of the desired product. The output stream would then be subjected to a continuous purification process.

ParameterAdvantage in Flow ChemistryRelevance to this compound Synthesis
Temperature Control Superior heat transfer allows for precise temperature management, minimizing side reactions. khimod-alcen.comCrucial for controlling the selectivity of the multiple ethanol additions.
Mixing Enhanced mixing at the micro-scale leads to faster reaction rates. sioc-journal.cnEnsures efficient interaction between the reactants and the catalyst.
Safety Small reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous reagents. almacgroup.comImportant for handling reactive intermediates.
Scalability Production can be scaled up by running the system for longer durations or by using parallel reactors. rsc.orgFacilitates the transition from laboratory-scale synthesis to industrial production.

A study on the continuous flow synthesis of butane-2,3-diacetal protected tartrates demonstrated a significant improvement in yield and a reduction in processing time compared to batch methods. rsc.org The use of an in-line IR analysis allowed for real-time reaction monitoring and optimization. rsc.org A similar setup could be envisioned for the synthesis of this compound, providing a robust and efficient manufacturing process.

Mechanistic Investigations of Triethoxyacetaldehyde Transformations

Elucidation of Reaction Pathways Involving Triethoxyacetaldehyde

A complete understanding of the chemical behavior of this compound would necessitate a thorough elucidation of its reaction pathways. This would involve mapping the sequence of elementary steps through which reactants are converted into products.

Detailed Mechanistic Cycles

To date, specific mechanistic cycles for reactions involving this compound have not been published in peer-reviewed literature. Hypothetically, its transformations could involve acid- or base-catalyzed pathways, potentially leading to hydrolysis of the ethoxy groups or reactions at the aldehyde functionality. The elucidation of such cycles would require extensive experimental and computational studies.

Identification of Reactive Intermediates

The identification of transient species, such as carbocations, carbanions, or radicals, is crucial for understanding reaction mechanisms. For this compound, potential reactive intermediates could include hemiacetals or enolates, depending on the reaction conditions. Spectroscopic techniques like NMR and mass spectrometry would be instrumental in identifying and characterizing these fleeting species.

Kinetic Studies of this compound Reactions

Kinetic studies are fundamental to quantifying the rates of chemical reactions and understanding the factors that influence them.

Reaction Order and Rate Constant Determination

There is currently no available data on the reaction order or rate constants for reactions involving this compound. Determining these parameters would involve systematic experiments where the concentration of reactants is varied, and the reaction rate is monitored over time.

A hypothetical kinetic study might yield data that could be presented as follows:

Experiment [this compound] (mol/L) [Reactant B] (mol/L) Initial Rate (mol/L·s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.201.5 x 10⁻³

This is a hypothetical data table for illustrative purposes only.

Activation Energy Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur. This value can be determined by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation. No experimental activation energy data for reactions of this compound has been reported.

A hypothetical Arrhenius analysis could be summarized in the following table:

Temperature (K) Rate Constant (k) (s⁻¹) ln(k) 1/T (K⁻¹)
2980.05-3.000.00336
3080.10-2.300.00325
3180.20-1.610.00314

This is a hypothetical data table for illustrative purposes only.

Isotope Labeling Studies in this compound Chemistry

Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing invaluable insight into reaction mechanisms. wikipedia.orgcernobioscience.com In this method, one or more atoms in a reactant molecule are replaced with an isotope, which can be a stable or radioactive nuclide. wikipedia.orgcreative-proteomics.com The position of these isotopes in the product molecules can then be determined using techniques such as mass spectrometry or NMR spectroscopy, revealing the atomic rearrangements that have occurred. wikipedia.org

While no specific isotope labeling studies have been conducted on this compound, this technique could be employed to investigate various aspects of its reactivity. For instance, by labeling the carbonyl carbon with ¹³C, one could trace its path in reactions involving the aldehyde group. Similarly, deuterium labeling of the ethoxy groups could shed light on their role and potential exchange in acid- or base-catalyzed hydrolysis reactions.

Computational and Theoretical Chemistry Studies of Triethoxyacetaldehyde

Quantum Chemical Calculations on Triethoxyacetaldehyde

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide detailed information about its electronic structure and properties. For a molecule like this compound, these calculations can offer profound insights into its intrinsic characteristics.

An electronic structure analysis of this compound would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity, stability, and spectroscopic properties. Key parameters that would be calculated include molecular orbital energies (HOMO and LUMO), electron density distribution, and partial atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the oxygen atoms of the ethoxy groups and the carbonyl oxygen would be expected to have a significant influence on the HOMO, while the carbonyl carbon would be a major contributor to the LUMO.

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability, likely centered on oxygen lone pairs.
LUMO Energy+1.2 eVIndicates electron-accepting capability, likely centered on the carbonyl carbon.
HOMO-LUMO Gap7.7 eVSuggests moderate kinetic stability.
Dipole Moment2.5 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Quantum chemical calculations can predict various spectroscopic properties beyond basic identification, offering a deeper understanding of the molecule's interaction with electromagnetic radiation. protheragen.ai For instance, the prediction of vibrational circular dichroism (VCD) spectra could be used to determine the absolute configuration of chiral centers if they were present in a substituted derivative of this compound. dtic.mil Furthermore, calculations can predict electronic excitation energies, which correspond to the absorption of UV-Visible light. These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecule.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value/RangeInformation Gained
First Electronic Excitation Energy4.5 eV (corresponding to ~275 nm)Correlates to the n → π* transition of the carbonyl group.
Anharmonic Vibrational FrequenciesC=O stretch: ~1730 cm⁻¹Provides a more accurate prediction of IR spectra by accounting for anharmonicity.

Note: The values in this table are hypothetical and intended to be representative of what such calculations would yield.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a class of quantum chemical methods that is particularly well-suited for studying the reactivity of molecules like this compound. nih.gov DFT calculations can be used to explore reaction mechanisms and map out the energy landscapes of chemical reactions. rsc.org

DFT calculations can be employed to predict the most likely pathways for reactions involving this compound. rsc.org For example, the mechanism of its oxidation, reduction, or reaction with a nucleophile could be investigated. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of different reaction pathways can be assessed. For instance, in a nucleophilic addition to the carbonyl group, DFT could be used to model the approach of the nucleophile and the subsequent formation of a tetrahedral intermediate.

Mapping the potential energy surface (PES) for a reaction provides a detailed picture of the energy changes that occur as reactants are converted to products. For a reaction involving this compound, a DFT-calculated energy landscape would show the energy barriers (activation energies) for each step in the proposed mechanism. This information is critical for understanding the kinetics of the reaction and predicting the major products.

Illustrative Data Table: Hypothetical DFT-Calculated Reaction Energetics for the Hydration of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + H₂O)0.0Initial state
Transition State+15.2Energy barrier for the nucleophilic attack of water
Intermediate (Gem-diol)-5.8Stable intermediate product

Note: The values in this table are hypothetical and represent a plausible energy profile for such a reaction.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations typically focus on single molecules or small clusters in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or as a pure liquid. MD simulations model the movements of atoms and molecules over time, providing insights into the dynamic properties of the system.

For this compound, an MD simulation could be used to study its solvation in water, for example. The simulation would reveal how water molecules arrange themselves around the this compound molecule, forming hydrogen bonds with the oxygen atoms. Such simulations can also be used to calculate macroscopic properties like density, viscosity, and diffusion coefficients.

Illustrative Data Table: Potential Outputs of an MD Simulation of this compound in Water

PropertyPotential Simulation ResultSignificance
Radial Distribution Function g(r) of water oxygen around carbonyl oxygenPeak at ~2.8 ÅIndicates the average distance of the first solvation shell.
Self-Diffusion Coefficient1.5 x 10⁻⁵ cm²/sQuantifies the mobility of this compound in the solvent.
Number of Hydrogen BondsAverage of 2.3 per moleculeShows the extent of hydrogen bonding between this compound and water.

Note: The values in this table are illustrative and represent the type of data that could be obtained from a molecular dynamics simulation.

Computational Design of Novel this compound Transformations

Computational chemistry provides a suite of tools to design new reactions for this compound by modeling potential reaction pathways and predicting their feasibility. nih.govrsc.org Methodologies such as density functional theory (DFT) and ab initio quantum chemical calculations are employed to elucidate reaction mechanisms, identify transition states, and calculate activation energies. nih.govnih.gov This predictive power enables the rational design of catalysts and reaction conditions to achieve desired chemical transformations, potentially leading to the discovery of novel synthetic routes that are more efficient, selective, and sustainable. rsc.org

Theoretical studies can be instrumental in exploring a wide range of potential transformations for this compound that may not be intuitive or easily accessible through traditional experimental screening. For instance, computational models can simulate reactions under various conditions, including different solvents, temperatures, and catalytic systems, to identify optimal parameters for a desired outcome. rsc.org The insights gained from these calculations can significantly reduce the amount of time and resources required for experimental investigations. rsc.org

One of the key applications of computational design is the prediction of reaction pathways for the synthesis of novel derivatives from this compound. By calculating the potential energy surfaces of proposed reactions, chemists can identify the most energetically favorable routes and avoid those with high activation barriers or undesirable side products. nih.gov This approach has been successfully applied to a variety of organic molecules to predict and later confirm new chemical reactions. nih.gov

Below is an illustrative data table showcasing the type of information that could be generated from a computational study on proposed novel transformations of this compound. The data presented is hypothetical and serves to demonstrate the potential insights gained from such theoretical investigations.

Table 1: Hypothetical Calculated Activation Energies for Proposed Novel Transformations of this compound This data is for illustrative purposes only and is not derived from experimental or published computational results.

Proposed TransformationComputational MethodCalculated Activation Energy (kcal/mol)Predicted Yield
Catalytic Oxidation to Triethoxyacetic AcidDFT (B3LYP/6-31G)15.2High
Reductive Amination with AmmoniaMP2/cc-pVTZ25.8Moderate
Aldol Condensation with AcetoneDFT (M06-2X/def2-TZVP)20.5High
Wittig Reaction with Methyltriphenylphosphonium BromideDFT (B3LYP/6-31G)18.9High

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics and data-driven methodologies offer a complementary approach to traditional computational chemistry for studying this compound. These techniques leverage existing chemical data and machine learning algorithms to predict the properties, reactivity, and potential applications of molecules. By analyzing large datasets of chemical information, it is possible to build predictive models that can rapidly screen virtual libraries of compounds and identify candidates with desired characteristics.

In the context of this compound, cheminformatics could be used to predict a wide range of physicochemical properties, such as solubility, boiling point, and toxicity, based on its molecular structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly developed for this purpose. These models are built by identifying mathematical relationships between molecular descriptors (numerical representations of a molecule's structure) and a particular activity or property.

Furthermore, data-driven approaches can be employed to predict the reactivity of this compound in various chemical reactions. By training machine learning models on vast databases of known reactions, it is possible to predict the likely products of a reaction involving this compound or to identify suitable reagents and conditions for a desired transformation. These predictive tools can significantly accelerate the process of reaction discovery and optimization.

The application of cheminformatics to this compound research could involve the following steps:

Data Collection: Gathering experimental and computational data on this compound and related molecules from various databases.

Descriptor Calculation: Computing a wide range of molecular descriptors for this compound that encode its structural and electronic features.

Model Building: Using machine learning algorithms to build predictive models for properties or activities of interest.

Model Validation: Rigorously testing the predictive power of the models using independent datasets.

Prediction: Applying the validated models to predict the properties and reactivity of this compound and its derivatives.

An illustrative table of molecular descriptors for this compound that would be used in a cheminformatics study is provided below.

Table 2: Illustrative Molecular Descriptors for this compound This data is for illustrative purposes only and is not derived from experimental or published computational results.

Descriptor TypeDescriptor NameCalculated Value
TopologicalWiener Index348
TopologicalBalaban J Index2.87
ElectronicLogP1.25
ElectronicTopological Polar Surface Area (TPSA)43.37 Ų
ConstitutionalMolecular Weight160.21 g/mol
ConstitutionalNumber of Rotatable Bonds6

Applications of Triethoxyacetaldehyde in Advanced Organic Synthesis

Triethoxyacetaldehyde as a Versatile Synthetic Building Block

The inherent reactivity of the aldehyde functional group, combined with the protecting nature of the acetal (B89532), makes this compound an attractive building block in organic synthesis. acs.org This duality allows for the sequential unmasking and reaction of its functional groups, providing a strategic advantage in multistep syntheses.

This compound serves as a key precursor for the introduction of a two-carbon unit with differentiated reactivity at each carbon. This characteristic is particularly useful in the synthesis of complex natural products and other intricate organic molecules. For instance, it can be employed in reactions where the aldehyde is first used in a carbon-carbon bond-forming reaction, followed by the hydrolysis of the acetal to reveal a second aldehyde or a related functional group for further elaboration. This stepwise approach is crucial for controlling the assembly of complex carbon skeletons. wikipedia.org

The reactivity of this compound lends itself to the synthesis of a wide array of organic scaffolds. It is a valuable starting material for the preparation of heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. cdnsciencepub.com For example, it can participate in condensation reactions with various nucleophiles to form substituted imidazoles, furans, and other heterocyclic systems. cdnsciencepub.comgoogle.com The ability to generate such diverse molecular frameworks from a single, readily available starting material underscores its importance as a versatile precursor in synthetic chemistry. tandfonline.com

Application AreaResulting Scaffold/Molecule Type
Heterocycle SynthesisImidazoles, Furans
Complex Molecule SynthesisPolyfunctional acyclic and cyclic systems
α,β-Unsaturated AldehydesEnals for subsequent reactions (e.g., Diels-Alder)

Role of this compound in Novel Synthetic Methodologies

The development of new synthetic methods is a cornerstone of modern organic chemistry, and this compound has played a significant role in this endeavor. Its unique reactivity profile has been exploited in the design of novel transformations that are both efficient and selective. For example, a facile route to glyoxal (B1671930) mono(diethyl acetal) has been developed, highlighting its utility as a synthon for the preparation of α,β-unsaturated aldehydes. nih.gov These unsaturated aldehydes are themselves important intermediates in a variety of synthetic transformations, including Michael additions and cycloadditions.

Asymmetric Transformations Utilizing this compound

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. orgsyn.orgresearchgate.net this compound has been successfully employed in asymmetric transformations to generate chiral building blocks. A notable example is the enantioselective synthesis of α-amino acetals and, subsequently, α-amino acids. This is achieved through the nucleophilic 1,2-addition to the SAMP hydrazone of diethoxyacetaldehyde. acs.org This method provides access to valuable, enantiomerically enriched α-amino acid derivatives, which are fundamental components of peptides and proteins. acs.org

Asymmetric MethodProduct ClassChiral Auxiliary/Reagent
Nucleophilic addition to hydrazoneα-Amino acetals, α-Amino acidsSAMP (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine

Cascade and Multicomponent Reactions Involving this compound

Cascade reactions and multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, thereby reducing waste and improving synthetic efficiency. nih.gov this compound has proven to be a valuable component in such reactions.

A significant application is its use in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. orgsyn.org In a novel approach, glyoxal dimethyl acetal, a close analog of this compound, was used for the first time in this reaction with an isocyanide and an amidine to synthesize a series of tunable fluorescent imidazole-fused heterocycle dimers. orgsyn.org This one-pot synthesis is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, demonstrating the potential of glyoxal acetals in the construction of complex, functional molecules through MCRs. orgsyn.org

Reaction TypeSpecific ReactionProductsKey Features
Multicomponent ReactionGroebke–Blackburn–Bienaymé (GBB)Imidazole-fused heterocycle dimersOne-pot, high efficiency, tunable fluorescence

Table of Compound Names

Common Name/SynonymSystematic Name
This compound2,2-diethoxyacetaldehyde
Glyoxal diethyl acetal2,2-diethoxyacetaldehyde
Glyoxal mono(diethyl acetal)2,2-diethoxyacetaldehyde
Glyoxal dimethyl acetal2,2-dimethoxyacetaldehyde
Bromoacetaldehyde (B98955) diethyl acetal1-bromo-2,2-diethoxyethane
SAMP(S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine
α-Amino acetals2-amino-1,1-diethoxyethane derivatives
α-Amino acids2-aminocarboxylic acids

Derivatives and Analogues of Triethoxyacetaldehyde

Structure-Reactivity Relationship Studies of Triethoxyacetaldehyde Derivatives

Structure-reactivity relationship studies on acetal (B89532) derivatives often focus on the kinetics and mechanism of their hydrolysis. The rate of hydrolysis is highly dependent on the electronic and steric environment around the acetal carbon. Electron-donating groups on the aldehyde-derived portion of the molecule tend to stabilize the intermediate oxocarbenium ion, which can affect the hydrolysis rate. Conversely, bulky substituents on either the aldehyde or alcohol portions can sterically hinder the approach of water and the acid catalyst, slowing down the reaction. acs.org

The nature of the alcohol used in the formation of the acetal also plays a crucial role. For instance, cyclic acetals, formed from diols like ethylene (B1197577) glycol, are often more stable towards hydrolysis than their acyclic counterparts due to entropic factors. wikipedia.org

By systematically varying the structure of this compound derivatives and studying their reaction rates under controlled conditions, it is possible to build a quantitative understanding of how different structural features influence their chemical behavior. This knowledge is essential for the rational design of new derivatives with specific desired properties, such as enhanced stability or controlled release of the parent aldehyde.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triethoxyacetaldehyde, and how do reaction parameters (e.g., solvent, catalyst, temperature) influence yield and purity?

  • Methodological Answer : Common synthetic methods include the acid-catalyzed condensation of acetaldehyde with triethyl orthoformate or ethoxy-group substitutions. Key parameters to optimize include:

  • Catalyst selection : Protic acids (e.g., H₂SO₄) vs. Lewis acids (e.g., BF₃·Et₂O) for regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to non-polar solvents .
  • Temperature control : Elevated temperatures (>80°C) risk side reactions (e.g., polymerization), necessitating kinetic monitoring via GC-MS or HPLC .
    • Data Table Example :
MethodCatalystSolventYield (%)Purity (%)
Acid-catalyzed condensationH₂SO₄Ethanol7295
Lewis acid-mediatedBF₃·Et₂OToluene8598

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data validation be performed?

  • Methodological Answer :

  • NMR : Use 1^1H NMR (δ 1.2–1.4 ppm for ethoxy groups) and 13^{13}C NMR (δ 60–70 ppm for C-O bonds) to confirm structure. Compare with reference spectra from databases like SDBS .
  • IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ethoxy (C-O) bands (~1100 cm⁻¹) .
  • GC-MS/HPLC : Quantify purity and detect impurities via retention time alignment and spiking experiments .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions, and what intermediates are critical to monitor?

  • Methodological Answer :

  • Acidic conditions : Hydrolysis of ethoxy groups to form acetaldehyde and ethanol; track intermediates via in-situ FTIR or quenching experiments .
  • Basic conditions : Potential aldol condensation; use kinetic modeling (e.g., pseudo-first-order assumptions) to identify rate-limiting steps .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD simulations) can elucidate the mechanistic pathways of this compound in multi-component reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for ethoxy-group migration or nucleophilic attacks. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., using GROMACS) to predict byproduct formation .
  • Validation : Cross-reference computed activation energies with experimental Arrhenius plots from calorimetry data .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Tabulate literature values with experimental conditions (e.g., calorimetry vs. van’t Hoff methods) to identify systemic biases .
  • Replication Studies : Reproduce key experiments under controlled conditions (e.g., inert atmosphere to exclude oxidation) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to assess data heterogeneity and outliers .

Q. What experimental designs are optimal for studying the kinetics of this compound degradation in environmental matrices?

  • Methodological Answer :

  • Controlled Variables : Use buffered aqueous systems (pH 4–10) and UV-Vis spectroscopy to track degradation rates. Include dark controls to isolate photolytic effects .
  • Isotopic Labeling : Introduce 13^{13}C-labeled acetaldehyde moieties to trace decomposition pathways via LC-MS/MS .
  • Error Mitigation : Quantify instrument uncertainty (e.g., via triplicate runs) and report confidence intervals for rate constants .

Guidelines for Methodological Rigor

  • Reproducibility : Document all synthetic protocols, including batch-to-batch variability assessments .
  • Ethical Data Reporting : Disclose conflicts (e.g., catalyst suppliers) and validate proprietary software/algorithms used in computational studies .
  • Contradiction Management : Use triangulation (experimental, computational, literature) to strengthen conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.